molecular formula C19H22ClN3O2 B5380097 4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide

4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5380097
M. Wt: 359.8 g/mol
InChI Key: JXPSLQIDLOAOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as CBP-1 and has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of CBP-1 is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. CBP-1 has been shown to increase the expression of the sigma-1 receptor and enhance its activity, leading to various cellular effects. It has been suggested that CBP-1 may have neuroprotective and anti-inflammatory effects through its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects
CBP-1 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been found to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to enhanced synaptic transmission. CBP-1 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CBP-1 has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, CBP-1 has some limitations, including its relatively low water solubility and potential toxicity at high concentrations.

Future Directions

CBP-1 has several potential future directions for scientific research. One potential direction is to further investigate its neuroprotective and anti-inflammatory effects in various disease models such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of CBP-1. Finally, CBP-1 may have potential applications in drug discovery for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of CBP-1 involves the reaction of 4-methoxybenzylamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine-1-carboxylic acid to form CBP-1. The synthesis method has been optimized to achieve high yields and purity of CBP-1.

Scientific Research Applications

CBP-1 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. CBP-1 has been used as a tool compound to study the function and pharmacology of the sigma-1 receptor in various cellular and animal models.

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-25-17-8-6-16(7-9-17)21-19(24)23-12-10-22(11-13-23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPSLQIDLOAOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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